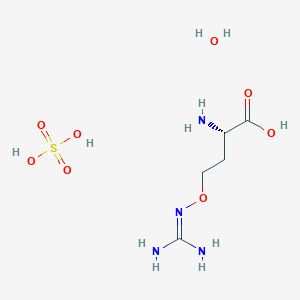

L-(+)-Canavanine sulfate salt monohydrate

Beschreibung

BenchChem offers high-quality L-(+)-Canavanine sulfate salt monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-(+)-Canavanine sulfate salt monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.H2O4S.H2O/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4);1H2/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZYVMUIGJIRTN-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON=C(N)N)C(C(=O)O)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON=C(N)N)[C@@H](C(=O)O)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423561 | |

| Record name | L-(+)-Canavanine sulfate salt monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206996-57-8 | |

| Record name | L-(+)-Canavanine sulfate salt monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Executive Summary

L-(+)-Canavanine is a non-proteinogenic amino acid and a structural analog of L-arginine, primarily isolated from the seeds of Canavalia ensiformis (Jack bean). While the free base is chemically unstable and prone to oxidation, the sulfate salt monohydrate form (C₅H₁₂N₄O₃ · H₂SO₄ · H₂O) represents the industry standard for stability, solubility, and bioavailability in research applications.

This guide details the extraction of L-canavanine from natural sources, the critical chemical engineering required to isolate it as a high-purity sulfate monohydrate, and its mechanistic action as a potent arginine antimetabolite.

Botanical Sources & Biosynthesis

While trace amounts of L-canavanine are found in various members of the Fabaceae (Leguminosae) family (e.g., Medicago sativa or Alfalfa), Canavalia ensiformis remains the only viable source for commercial and preparative-scale isolation due to its hyper-accumulation of the compound.

Table 1: Comparative Natural Abundance

| Source Plant | Common Name | Tissue Type | Canavanine Content (% Dry Wt) | Primary Function |

| Canavalia ensiformis | Jack Bean | Seeds | 2.0 – 5.0% | Nitrogen storage; Herbivore defense |

| Canavalia gladiata | Sword Bean | Seeds | 1.5 – 3.0% | Nitrogen storage |

| Medicago sativa | Alfalfa | Seeds/Sprouts | 0.5 – 1.5% | Defense (Allelochemical) |

| Robinia pseudoacacia | Black Locust | Seeds | < 0.1% | Minor metabolite |

Biosynthetic Context: In C. ensiformis, canavanine is not merely a byproduct; it is a massive nitrogen sink. It is synthesized from L-homoserine and hydroxyguanidine. During germination, the plant releases urease to cleave canavanine, liberating nitrogen for the developing seedling. This high concentration makes the Jack bean the ideal starting material for isolation.

Chemical Properties: Why the Sulfate Monohydrate?

In drug development and biochemical assays, the physical form of the reagent dictates reproducibility.

-

Free Base (L-Canavanine): Highly basic (pKa ~ 7.01, 9.22). Prone to slow oxidation and hygroscopicity. Difficult to weigh accurately for μM-range dosing.

-

Sulfate Salt Monohydrate: The addition of sulfuric acid protonates the guanidinooxy group, stabilizing the molecule. The inclusion of a single water molecule in the crystal lattice (monohydrate) prevents the salt from being overly hygroscopic, ensuring that "10 mg" weighed on a balance is consistently "10 mg" of reagent, not "8 mg reagent + 2 mg absorbed atmospheric water."

Isolation & Purification Protocol

Directive: The following protocol utilizes Ion Exchange Chromatography (IEC), the "gold standard" for amino acid purification, replacing antiquated gravimetric methods (e.g., flavianic acid precipitation) which suffer from low purity.

Isolation Workflow Diagram

Figure 1: Step-by-step isolation workflow from raw biomass to purified sulfate salt.

Detailed Methodology

Reagents Required:

-

Jack bean meal (finely ground)

-

Acetone (technical grade)

-

Cation Exchange Resin (Dowex 50W-X8 or Amberlite IR-120, H+ form)

-

Ethanol (95%)[1]

-

Sulfuric Acid (

, 2N) -

Ammonium Hydroxide (

)

Step 1: Pre-treatment (Defatting) Lipids in the bean meal will foul the ion exchange resin.

-

Suspend 1 kg of bean meal in 3 L of acetone. Stir for 2 hours.

-

Filter and air-dry the meal. This "defatted meal" is stable for months.

Step 2: Extraction

-

Suspend defatted meal in 30% Ethanol (acidified to pH 3 with HCl) at a ratio of 1:10 (w/v).

-

Scientist's Note: The acidic pH improves the solubility of the basic amino acid while precipitating some bulk proteins (isoelectric precipitation).

-

Stir for 12 hours at 4°C (cold extraction prevents enzymatic degradation by native arginases).

-

Centrifuge (5000 x g) and collect the supernatant.

Step 3: Ion Exchange Chromatography (The Critical Step)

-

Column Prep: Pack a glass column with strongly acidic cation exchange resin (H+ form).

-

Loading: Pass the supernatant through the column. L-Canavanine (positively charged) binds tightly to the sulfonated polystyrene beads. Neutral sugars and pigments pass through.

-

Washing: Wash with distilled water until the effluent is clear and neutral.[2]

-

Elution: Elute with 1M

. Collect fractions. Canavanine will elute as the pH rises. Monitor fractions via TLC or Ninhydrin spot test.

Step 4: Sulfate Salt Formation & Crystallization

-

Concentrate the ammoniacal eluate under vacuum (Rotavap) to remove ammonia and reduce volume. You now have crude L-canavanine free base.

-

Acidification: Carefully add 2N

to the concentrate until pH reaches ~5.0. This forms the sulfate salt.[1][3] -

Crystallization: Add 95% Ethanol slowly to the aqueous concentrate until turbidity is just observed (cloud point). Heat slightly to redissolve, then allow to cool slowly to 4°C.

-

Monohydrate Control: Do not over-dry the crystals. Vacuum dry at room temperature. Heating above 60°C under high vacuum may strip the hydration water, yielding the anhydrous form which is less stable.

Mechanism of Action: The Arginine Antimetabolite[4][5]

L-Canavanine exerts toxicity through "molecular mimicry." It is structurally identical to L-arginine except for the replacement of the terminal methylene group (

Pathway Interference Diagram

Figure 2: Competitive inhibition pathways. Canavanine replaces Arginine in protein synthesis (leading to misfolding) and inhibits Nitric Oxide Synthase.[1]

Key Mechanistic Impacts:

-

Aberrant Protein Formation: Canavanine is incorporated into nascent polypeptide chains by arginyl-tRNA synthetase.[1] The oxygen substitution alters the bond angle and charge distribution, disrupting the tertiary structure of proteins (autophagy induction).

-

iNOS Inhibition: It acts as a selective inhibitor of inducible Nitric Oxide Synthase (iNOS), making it a valuable tool in inflammation research.

Analytical Validation (QC)

To verify the "Monohydrate" status and purity:

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Phosphate buffer / Acetonitrile (gradient).

-

Derivatization: Pre-column OPA (o-phthalaldehyde) is often required as Canavanine has low UV absorbance.

-

-

Elemental Analysis:

-

Theoretical for Monohydrate (

): C: 20.55%, H: 5.52%, N: 19.17%. -

Note: Significant deviation in Hydrogen or Oxygen content indicates loss of hydration water or excess solvent.

-

-

Melting Point:

-

The sulfate salt decomposes at 160–165 °C .[1] (Sharp melting indicates high purity).

-

References

-

Rosenthal, G. A. (1982).[4][5] L-Canavanine metabolism in jack bean, Canavalia ensiformis (L.) DC.[1][5][6] Plant Physiology.[5][6] Link

-

Rosenthal, G. A., & Nkomo, P. (2000). The natural abundance of L-canavanine, an active anticancer agent, in alfalfa, Medicago sativa (L.). Pharmaceutical Biology.[2] Link

-

Bence, A. K., & Crooks, P. A. (2003). The mechanism of L-canavanine toxicity.[4][6][7][8] Toxicology and Applied Pharmacology. Link

-

Swaffar, D. S., et al. (1994). Inhibition of inducible nitric oxide synthase by L-canavanine.[1][7][9] Biochemical and Biophysical Research Communications. Link

-

Sigma-Aldrich. (n.d.). L-Canavanine sulfate salt monohydrate Product Specification.Link

Sources

- 1. L-Canavanine sulfate | 2219-31-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. upbio.lookchem.com [upbio.lookchem.com]

- 4. Canavanine - Wikipedia [en.wikipedia.org]

- 5. l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. plant seeds (Jack bean ), ≥99% (TLC), iNOS inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of L-(+)-canavanine sulfate monohydrate, a molecule of significant interest in biochemical and pharmaceutical research. While a definitive, publicly available crystal structure of the sulfate salt monohydrate is not readily accessible in crystallographic databases, this document will delve into its known physicochemical properties. To illustrate the principles of crystal structure analysis, we will draw parallels with the closely related and structurally determined L-canavanine free amino acid. This approach allows for a robust exploration of the methodologies and scientific reasoning essential for the structural elucidation of such compounds.

Introduction to L-(+)-Canavanine: A Structural Analogue of L-Arginine

L-Canavanine, L-2-amino-4-(guanidinooxy)butyric acid, is a non-proteinogenic amino acid found in certain leguminous plants, most notably in the seeds of Canavalia ensiformis (jack bean).[1] It serves as a potent defensive allelochemical against herbivores.[1] The biological activity of L-canavanine stems from its close structural similarity to L-arginine, a proteinogenic amino acid.[2] This molecular mimicry allows L-canavanine to act as a substrate for arginyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of arginine.[2][3] The resulting canavanyl proteins can be structurally aberrant and dysfunctional, leading to antimetabolic effects in a wide range of organisms.[2]

In research and development, L-canavanine and its salts are utilized for their ability to selectively inhibit inducible nitric oxide synthase (iNOS).[2] The sulfate salt is a common and stable form for such applications. Understanding its solid-state properties is crucial for its formulation and use as a research tool and potential therapeutic agent.

Physicochemical Properties of L-(+)-Canavanine Sulfate Monohydrate

While the complete crystal structure data is not available, extensive physicochemical data for L-(+)-canavanine sulfate monohydrate has been documented. This information is vital for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | H₂NC(=NH)NHOCH₂CH₂CH(NH₂)CO₂H·H₂SO₄·H₂O | [4] |

| Molecular Weight | 292.27 g/mol | [4] |

| CAS Number | 206996-57-8 | [4] |

| Appearance | White crystalline solid/powder | [5] |

| Melting Point | 160-165 °C (decomposes) | |

| Solubility | Soluble in water (100 mg/mL) | |

| Optical Activity | [α]20/D +17.3°, c = 2 in H₂O | [4] |

The Crucial Role of Single-Crystal X-ray Diffraction in Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, including the hydrogen-bonding network. For a molecule like L-(+)-canavanine sulfate monohydrate, SCXRD would reveal the exact conformation of the canavanine cation, the geometry of the sulfate anion, the position of the water molecule, and the intricate network of hydrogen bonds that stabilize the crystal structure.

A Case Study: The Crystal Structure of L-Canavanine (Free Amino Acid)

To understand what a crystal structure determination would entail for the sulfate salt, we can examine the published structure of L-canavanine itself. A study of the L-canavanine crystal revealed a zwitterionic molecule with a protonated α-amino group. This fundamental information about the molecule's charge state in the solid form is a key insight that can only be definitively provided by crystallographic analysis.

Experimental Protocol: A Generalized Workflow for Single-Crystal X-ray Diffraction

The following represents a detailed, step-by-step methodology for the determination of a crystal structure, such as that of L-(+)-canavanine sulfate monohydrate. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step 1: Crystal Growth

-

Objective: To obtain single crystals of sufficient size and quality for diffraction analysis.

-

Protocol:

-

Prepare a saturated solution of L-(+)-canavanine sulfate in a suitable solvent, such as water or a water/ethanol mixture.[4]

-

Employ a slow evaporation technique at a constant temperature. The slow rate of evaporation is critical as it allows for the ordered deposition of molecules onto the growing crystal lattice, minimizing defects.

-

Alternatively, vapor diffusion or slow cooling methods can be used to control the rate of crystallization.

-

-

Causality: The quality of the crystal is paramount for a successful diffraction experiment. A well-ordered, single crystal will diffract X-rays in a sharp, predictable pattern, whereas a poorly formed or polycrystalline sample will produce a diffuse or uninterpretable pattern.

Step 2: Crystal Selection and Mounting

-

Objective: To select a suitable single crystal and mount it for data collection.

-

Protocol:

-

Under a microscope, select a crystal with well-defined faces and no visible cracks or defects.

-

Mount the crystal on a goniometer head using a cryoprotectant oil to prevent degradation from the X-ray beam and, if necessary, to flash-cool the crystal to cryogenic temperatures (typically 100 K).

-

-

Causality: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

Step 3: Data Collection

-

Objective: To measure the intensities of the diffracted X-ray beams.

-

Protocol:

-

The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations.

-

-

Causality: By collecting data over a wide range of orientations, a complete sphere of diffraction data is obtained, which is necessary to solve and refine the crystal structure.

Step 4: Structure Solution and Refinement

-

Objective: To determine the positions of the atoms in the unit cell and refine the structural model.

-

Protocol:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

Initial atomic positions are determined using direct methods or Patterson methods.

-

The structural model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

-

-

Causality: The refinement process minimizes the difference between the experimental data and the theoretical diffraction pattern calculated from the atomic model, leading to an accurate representation of the crystal structure.

Figure 1: A generalized workflow for determining a crystal structure using single-crystal X-ray diffraction.

The Importance of Hydrogen Bonding in the Crystal Lattice

In the crystal structure of a hydrated salt like L-(+)-canavanine sulfate monohydrate, hydrogen bonding would play a critical role in stabilizing the overall three-dimensional network. The canavanine molecule has multiple hydrogen bond donors (the amino and guanidinooxy groups) and acceptors (the carboxylate and guanidinooxy groups). The sulfate anion is a strong hydrogen bond acceptor, and the water molecule can act as both a donor and an acceptor. The interplay of these hydrogen bonds would dictate the packing of the ions and the water molecule in the crystal lattice, influencing properties such as stability, solubility, and hygroscopicity.

Conclusion and Future Outlook

L-(+)-canavanine sulfate monohydrate is a compound of considerable interest due to its biological activity as a structural analogue of L-arginine. While its fundamental physicochemical properties are well-documented, a definitive public crystal structure remains to be published. The elucidation of this structure through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation, ionic interactions, and hydrogen-bonding network. Such information would be highly beneficial for researchers in the fields of biochemistry, pharmacology, and drug development, aiding in the rational design of experiments and the development of new therapeutic agents. The methodologies outlined in this guide provide a clear pathway for achieving this goal, underscoring the power of crystallographic techniques in modern scientific research.

References

- Boyar, A., & Clapp, R. C. (1988). L-Canavanine Incorporation into Vitellogenin and Macromolecular Conformation. Journal of Biological Chemistry, 263(30), 15474-15478.

-

LookChem. L-CANAVANINE SULFATE. [Link]

- Rejnhardt, P., et al. (2021). Crystal structure, theoretical and vibrational analysis of isostructural salts of l-arginine analogue, (S)-2-amino-3-guanidinopropanoic acid.

-

ResearchGate. Chemical structure of canavanine and arginine. [Link]

-

PubChem. Canavanine. [Link]

- Rosenthal, G. A. (1991). L-Canavanine: a higher plant insecticidal allelochemical.

-

AA Blocks. L-Canavanine sulfate. [Link]

-

International Union of Crystallography. Pressure dependence of crystal and molecular structure and NLO response of L-Arg homologue salts. [Link]

- Hart, S. A., & Raines, R. T. (2014). Canavanine versus arginine: prospects for cell-penetrating peptides. ACS chemical biology, 9(1), 175-180.

-

Regis Technologies. Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. [Link]

- Das, S., et al. (2022). Synthesis and characterization of L-arginine sodium sulphate (LANS) nanocrystals with non-linear optical response. Prime Scholars Library.

- Rosenthal, G. A. (1983). L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta. Proceedings of the National Academy of Sciences, 80(5), 1131-1135.

Sources

- 1. Sigma Aldrich Fine Chemicals Biosciences L-Canavanine sulfate salt >=99% | Fisher Scientific [fishersci.com]

- 2. Structure of l-arginine and detection of trace dl-arginine by 3D ED - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine - Wikipedia [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide for Researchers

Foreword

L-(+)-canavanine, a non-proteinogenic amino acid found predominantly in the seeds of certain leguminous plants, stands as a compelling example of chemical defense and interaction in the plant kingdom.[1][2] As a structural analogue of L-arginine, it wields significant biological activity, acting as a potent allelochemical.[3][4] This guide is designed for researchers, biochemists, and drug development professionals, providing a deep dive into the biochemical underpinnings of canavanine's allelopathic effects and offering robust, field-tested protocols for its systematic evaluation. We move beyond simple descriptions to explain the causal logic behind experimental design, ensuring that each protocol functions as a self-validating system for generating trustworthy and reproducible data.

Section 1: The Core Mechanism of Canavanine's Antimetabolic Activity

The efficacy of L-canavanine as an allelochemical is rooted in its profound structural mimicry of L-arginine, a vital proteinogenic amino acid.[2] This similarity allows it to deceive fundamental cellular machinery, leading to widespread metabolic disruption in non-adapted organisms.[3]

1.1. The Trojan Horse: Incorporation into Proteins

The primary mechanism of canavanine's toxicity is its recognition by arginyl-tRNA synthetase, the enzyme responsible for charging transfer RNA (tRNA) with arginine during protein synthesis.[3][5] In susceptible plants and organisms, this enzyme mistakenly accepts L-canavanine and attaches it to the arginine-specific tRNA. This canavanine-laden tRNA then participates in translation, leading to the incorporation of canavanine into nascent polypeptide chains in place of arginine.[1][2]

The substitution is catastrophic for protein structure and function. The key difference between canavanine and arginine is the replacement of a methylene group (-CH2-) with an oxygen atom, which alters the pKa of the guanidino group and the molecule's overall conformation.[1] This seemingly subtle change results in "canavanyl proteins" that are structurally aberrant and often non-functional.[2][5] The consequences are severe, impacting everything from enzymatic activity to structural integrity, ultimately leading to growth inhibition or cell death.[3][6]

1.2. Disruption of Arginine Metabolism

Beyond its incorporation into proteins, L-canavanine also acts as a competitive inhibitor of various enzymes involved in arginine metabolism and utilization.[3][4] This interference can disrupt critical pathways, including nitric oxide synthesis and the urea cycle, further contributing to its antimetabolic and phytotoxic effects.[3][7] Studies have shown that the inhibitory effects of canavanine can be partially reversed by the simultaneous application of L-arginine, a critical experimental control that helps validate this specific mode of action.[4]

Caption: L-Canavanine's structural mimicry of L-arginine leads to its incorporation into proteins, creating non-functional canavanyl proteins and causing cellular toxicity.

Section 2: Experimental Framework for Assessing Allelopathic Potential

Evaluating the allelopathic potential of L-(+)-canavanine sulfate requires a systematic approach, progressing from basic germination assays to more complex cellular and biochemical analyses. The protocols described below are designed to be robust and provide self-validating data.

2.1. Foundational Protocol: Seed Germination and Seedling Growth Bioassay

This bioassay is the cornerstone for evaluating the phytotoxicity of an allelochemical. Its simplicity allows for high-throughput screening, while its quantitative endpoints provide clear, dose-dependent data. Lactuca sativa (lettuce) is an excellent model species due to its rapid germination and sensitivity to chemical inhibitors.

Step-by-Step Methodology:

-

Preparation of Test Solutions:

-

Accurately weigh L-(+)-canavanine sulfate (Sigma-Aldrich, C1625 or equivalent) and dissolve in deionized water to create a stock solution (e.g., 10 mM). The use of the sulfate salt ensures high solubility in aqueous media.

-

Perform serial dilutions to create a range of test concentrations (e.g., 0.01, 0.1, 0.5, 1.0, 2.5, 5.0 mM).

-

Crucial Control: Prepare a "solvent control" using only deionized water. This control is essential to ensure that the solvent itself has no effect on the outcome.

-

-

Bioassay Setup:

-

Place two sheets of sterile Whatman No. 1 filter paper into sterile 90 mm Petri dishes. A sterile technique is paramount to prevent microbial contamination, which could confound the results by introducing other biotic stressors.[8]

-

Pipette 5 mL of each test concentration (and the water control) onto the filter paper in separate Petri dishes, ensuring even saturation.

-

Place 25 surface-sterilized Lactuca sativa seeds, evenly spaced, into each dish.

-

Seal each Petri dish with paraffin tape to maintain a humid environment.[8]

-

Prepare at least four replicates for each concentration to ensure statistical validity.

-

-

Incubation and Data Collection:

-

Incubate the dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for 72-96 hours.

-

After the incubation period, count the number of germinated seeds in each dish to calculate the germination percentage.

-

Carefully remove each seedling and measure the root length and shoot length to the nearest millimeter.

-

(Optional) Dry the seedlings in an oven at 60°C for 48 hours and weigh them to determine the dry biomass.

-

-

Self-Validation Protocol (Arginine Rescue Experiment):

-

To confirm that the observed toxicity is due to canavanine's interaction with the arginine pathway, repeat the bioassay using a known inhibitory concentration of canavanine (e.g., 1.0 mM).

-

In parallel, set up treatments with 1.0 mM canavanine co-applied with varying concentrations of L-arginine (e.g., 1.0 mM, 2.0 mM, 5.0 mM).

-

A significant recovery in root and shoot growth in the co-applied treatments provides strong evidence for canavanine's specific mode of action.[4]

-

Caption: Standard workflow for conducting a seed germination and seedling growth allelopathy bioassay.

2.2. Data Presentation: Dose-Response Effects

Summarizing quantitative results in a clear, tabular format is essential for interpretation and comparison.

| Canavanine Sulfate (mM) | Germination (%) | Average Root Length (mm) ± SD | Average Shoot Length (mm) ± SD | Inhibition of Root Growth (%) |

| 0 (Control) | 98 | 35.2 ± 2.1 | 18.5 ± 1.3 | 0 |

| 0.1 | 96 | 28.1 ± 1.9 | 17.9 ± 1.1 | 20.2 |

| 0.5 | 95 | 15.4 ± 1.5 | 14.2 ± 0.9 | 56.3 |

| 1.0 | 88 | 7.9 ± 0.8 | 10.1 ± 0.7 | 77.6 |

| 2.5 | 65 | 2.1 ± 0.4 | 5.3 ± 0.5 | 94.0 |

| 5.0 | 42 | 0.8 ± 0.2 | 2.1 ± 0.3 | 97.7 |

Note: Data are illustrative examples for demonstration purposes.

Section 3: Quantification of L-Canavanine in Biological Matrices

To understand the ecological relevance of canavanine's allelopathy, it is crucial to quantify its concentration in source tissues (e.g., seeds, roots) and potentially in the surrounding soil. This requires robust extraction and analytical techniques.

3.1. Protocol: Extraction from Plant Tissue

-

Sample Preparation: Collect fresh plant material (e.g., seeds, seedlings) and flash-freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight and grind into a fine powder.[9]

-

Extraction:

-

Weigh approximately 100 mg of dried, powdered tissue into a microcentrifuge tube.

-

Add 1.0 mL of acidified acetonitrile or an ethanol:water mixture (e.g., 70:30 v/v).[10] The acidic conditions improve the stability and extraction efficiency of amino acids.

-

Vortex thoroughly and sonicate for 15 minutes in a water bath.

-

Centrifuge at 10,000 x g for 10 minutes to pellet solid debris.

-

Carefully transfer the supernatant to a new tube. This is the crude extract.

-

-

Cleanup (Optional but Recommended): For cleaner analysis, the extract can be passed through a solid-phase extraction (SPE) cartridge to remove interfering compounds.

3.2. Analytical Methods

-

High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective and rapid method for screening and quantification. Separation is achieved on silica gel plates, followed by derivatization with ninhydrin for visualization and densitometric detection.[11] This method is excellent for routine analysis and can clearly resolve L-canavanine from L-arginine.[11]

-

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS/MS) or preceded by pre-column derivatization, HPLC offers superior sensitivity and specificity.[12] Reversed-phase HPLC following derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) allows for accurate quantification of canavanine and other free amino acids in complex extracts.[12]

Section 4: Conclusion and Future Directions

L-(+)-canavanine sulfate is a potent allelochemical whose activity is primarily derived from its deceptive structural similarity to L-arginine. This guide provides a comprehensive framework for investigating its phytotoxic effects, emphasizing robust, self-validating experimental designs. By understanding the mechanism and applying rigorous methodologies, researchers can accurately characterize the allelopathic potential of this fascinating natural product.

Future research should focus on the transport and persistence of canavanine in the rhizosphere, its effects on soil microbial communities, and the potential for engineering canavanine production in crops to develop novel, bio-based strategies for weed and pest management.[13]

References

-

ResearchGate. (2015). L-Canavanine: A higher plant insecticidal allelochemical. Available at: [Link]

-

Ortíz-Castro, R., et al. (2008). l-Canavanine Made by Medicago sativa Interferes with Quorum Sensing in Sinorhizobium meliloti. PubMed Central. Available at: [Link]

-

Mitri, C., et al. (2009). Plant Insecticide L-Canavanine Repels Drosophila via the Insect Orphan GPCR DmX. ResearchGate. Available at: [Link]

-

Chen, L., et al. (2023). Chemically Mediated Plant–Plant Interactions: Allelopathy and Allelobiosis. PubMed Central. Available at: [Link]

-

Soltys, D., et al. (2021). Allelopathic Potential of Tropical Plants—A Review. MDPI. Available at: [Link]

-

Rosenthal, G. A. (1982). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine. PubMed. Available at: [Link]

-

Ammari, Y., et al. (2013). Eventualities of allelopathy and antifungal in Padina pavonica (L.) extract. Global Science Research Journals. Available at: [Link]

-

Rosenthal, G. A. (1977). Metabolism of l-Canavanine and l-Canaline in Leguminous Plants. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. Canavanine. PubChem. Available at: [Link]

-

Araya, T., et al. (2021). L-Canavanine, a Root Exudate From Hairy Vetch (Vicia villosa) Drastically Affecting the Soil Microbial Community and Metabolite Pathways. Frontiers in Sustainable Food Systems. Available at: [Link]

-

Wikipedia. Canavanine. Available at: [Link]

-

Nakajima, S., et al. (2001). Plant growth inhibitory activity of L-canavanine and its mode of action. PubMed. Available at: [Link]

-

Rosenthal, G. A. (1991). L-Canavanine: a higher plant insecticidal allelochemical. PubMed. Available at: [Link]

-

Rosenthal, G. A., et al. (1995). The biochemical basis for l-canavanine tolerance by the tobacco budworm Heliothis virescens (Noctuidae). PNAS. Available at: [Link]

-

Rosenthal, G. A. (1977). l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae). NIH. Available at: [Link]

-

Natelson, S. (2000). Simplified qualitative method for canavanine in seeds and sprouts. PubMed. Available at: [Link]

-

Rosenthal, G. A., et al. (1989). Canavanine incorporation into the antibacterial proteins of the fly, Phormia terranovae (Diptera), and its effect on biological activity. PubMed. Available at: [Link]

-

Castellano, M. V., et al. (2024). HPTLC method for the identification and quantitative determination of the toxic antimetabolite L-canavanine in plant samples. PubMed. Available at: [Link]

-

Journal of Agricultural and Food Chemistry. Incorporation of L-canavanine into proteins and the expression of its antimetabolic effects. Available at: [Link]

-

Emmert, E. A., et al. (1998). Effect of Canavanine from Alfalfa Seeds on the Population Biology of Bacillus cereus. PubMed Central. Available at: [Link]

-

Megías, C., et al. (2015). Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae) seeds by precolumn derivatization using diethyl ethoxymethylenemalonate and reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

-

Thijs, H., et al. (2012). Experimental approaches for testing allelopathy: investigating the allelopathic potential of the invader. ResearchGate. Available at: [Link]

-

Ganeva, D., et al. (2022). Optimizing Allelopathy Screening Bioassays by Using Nano Silver. PubMed Central. Available at: [Link]

-

Koul, O. (1983). L-Canavanine from Canavalia ensiformis seeds: effects on fertility of Periplaneta americana (Orthoptera, Blattidae). ResearchGate. Available at: [Link]

-

Sasamoto, H., et al. (2013). Development of a New Method for Bioassay of Allelopathy Using Protoplasts of a Leguminous Plant Mucuna pruriens With a High Content of the Allelochemical L-DOPA. Journal of Plant Studies. Available at: [Link]

-

NCDA&CS. Methods for Plant Tissue Analysis. NC Department of Agriculture. Available at: [Link]

-

Rosenthal, G. A. (1970). Investigations of Canavanine Biochemistry in the Jack Bean Plant, Canavalia ensiformis (L.) DC. NIH. Available at: [Link]

-

Inderjit, & Callaway, R. M. (2003). Experimental designs for the study of allelopathy. UM Impact. Available at: [Link]

-

Sampietro, D. A., et al. (2006). Laboratory Bioassays in Allelopathy. ResearchGate. Available at: [Link]

Sources

- 1. Canavanine - Wikipedia [en.wikipedia.org]

- 2. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant growth inhibitory activity of L-canavanine and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Canavanine incorporation into the antibacterial proteins of the fly, Phormia terranovae (Diptera), and its effect on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Optimizing Allelopathy Screening Bioassays by Using Nano Silver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ncagr.gov [ncagr.gov]

- 10. Simplified qualitative method for canavanine in seeds and sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPTLC method for the identification and quantitative determination of the toxic antimetabolite L-canavanine in plant samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae) seeds by precolumn derivatization using diethyl ethoxymethylenemalonate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allelopathic Potential of Tropical Plants—A Review [mdpi.com]

From Phytochemical Curiosity to Proteomic Trojan Horse

Executive Summary

L-(+)-Canavanine (2-amino-4-(guanidinooxy)butyric acid) is a non-proteinogenic amino acid and a structural analogue of L-arginine.[1][2][3][4] While first isolated in 1929 from the Jack bean (Canavalia ensiformis), its significance has shifted from a botanical curiosity to a potent tool in proteomic stress research and oncology.[1][3]

This guide focuses on the Sulfate Salt form (

Historical Genesis & Structural Elucidation

The discovery of L-canavanine is a testament to early 20th-century phytochemical rigor.[1]

-

1929 Discovery: The compound was first isolated by M. Kitagawa and T. Tomiyama from Canavalia ensiformis.[1][3] Unlike many alkaloids discovered in that era, canavanine was unique: it was an amino acid that did not exist in proteins but accumulated in seeds (up to 5% dry weight) as a nitrogen storage defense mechanism [1].[1][3]

-

Structural Mimicry: The critical realization was its structural homology to L-arginine.[1][2][3][5] In canavanine, the terminal methylene group (

) of arginine is replaced by an oxygen atom (

Chemical Identity: The Sulfate Advantage

In its free base form, L-canavanine is susceptible to oxidation and gradual hydrolysis.[1][3] For research and therapeutic applications, the Sulfate Salt is the gold standard due to enhanced shelf-stability and water solubility.[1][3]

| Property | L-Canavanine Sulfate Data | Relevance to Research |

| CAS Number | 2219-31-0 | Unique identifier for the salt form.[1][3][6] |

| Formula | Often crystallizes as a hydrate; stoichiometry is critical for dosing.[1][3] | |

| Melting Point | 160–165°C (dec) | High thermal stability compared to free base.[1][3] |

| Solubility | >100 mg/mL (Water) | Excellent for preparing concentrated stock solutions for cell culture.[1][3] |

| pKa (Guanidino) | ~7.01 | CRITICAL: At pH 7.4, a significant fraction is uncharged, unlike Arginine.[1][3] |

Mechanism of Action: The "Trojan Horse" Effect

The toxicity and therapeutic potential of L-canavanine stem from its ability to deceive cellular machinery.[3] It functions as a potent antimetabolite .[1][3][7][8]

3.1 Arginyl-tRNA Synthetase Promiscuity

The enzyme arginyl-tRNA synthetase (ArgRS) fails to strictly discriminate between L-arginine and L-canavanine.[1][3] It charges

3.2 Aberrant Protein Formation

Once loaded onto the tRNA, canavanine is incorporated into nascent polypeptide chains at positions coded for arginine.[1][2][3]

-

Consequence: The lower pKa of the oxyguanidino group disrupts salt bridges essential for tertiary structure stability.[3]

-

Result: Misfolded "canavanyl-proteins" aggregate, triggering the Unfolded Protein Response (UPR), autophagy, and eventually apoptosis [3].[1][3]

3.3 Secondary Toxicity (Canaline)

Arginase hydrolyzes canavanine into urea and L-canaline .[1][3] Canaline is a potent inhibitor of pyridoxal phosphate (Vitamin B6) dependent enzymes, adding a second layer of metabolic toxicity.[3]

Visualization: The Competitive Pathway

Figure 1: The competitive incorporation of L-Canavanine leads to proteotoxic stress.[1][3]

Extraction & Purification Protocol

Note: This protocol is adapted from the Rosenthal method (1977), optimized for yield and purity of the sulfate salt.[3]

Objective: Isolate L-canavanine from Canavalia ensiformis (Jack bean) meal and crystallize it as the sulfate salt.[1][3][9]

Reagents Required:

-

Jack bean meal (defatted)

-

Sulfuric acid (

), 1N[1][3] -

Dowex 50W-X8 (cation exchange resin,

form)[1][3] -

Ammonium hydroxide (

)[1][3] -

Acetone[3]

Workflow Protocol

Step 1: Primary Extraction

-

Suspend 100g of defatted Jack bean meal in 1L of 30% (v/v) ethanol.

-

Stir vigorously for 4 hours at room temperature. Why: 30% ethanol solubilizes amino acids while precipitating larger proteins.[1][3]

-

Centrifuge at 5,000 x g for 20 mins. Collect the supernatant.

Step 2: Ion Exchange Chromatography

-

Load the supernatant onto the column.[1][3] Canavanine (basic amino acid) will bind to the resin.[1][3]

-

Wash the column with 1L of distilled water to remove neutral sugars and non-basic amino acids.[3]

-

Elution: Elute with 1M

. Collect fractions. Use a colorimetric spot test (PCAF reagent) to detect canavanine-rich fractions.[1][3]

Step 3: Sulfate Salt Formation (Critical Step)

-

Concentrate the canavanine-rich eluate under vacuum (rotary evaporator) at <45°C to remove ammonia.

-

Resuspend the resulting syrup in a minimal volume of water.

-

Titration: Carefully add 1N

dropwise while monitoring pH. Adjust pH to 5.5 – 6.0 . -

Add 95% Ethanol slowly to the titrated solution until turbidity persists (cloud point).

-

Store at 4°C for 24-48 hours. White, needle-like crystals of L-canavanine sulfate will form.[1][3]

Step 4: Recrystallization [1][3]

-

Filter crystals and wash with cold acetone (to remove water).[1][3]

-

Dry in a vacuum desiccator over

.

Visualization: Isolation Workflow

Figure 2: Step-by-step isolation of L-Canavanine Sulfate from plant tissue.[1][3]

Therapeutic Frontiers & Applications

5.1 Pancreatic Cancer (PDAC)

Pancreatic ductal adenocarcinoma cells are often auxotrophic for arginine (they cannot synthesize it).[1][3]

-

Strategy: Arginine deprivation combined with L-canavanine administration.[1][3]

-

Mechanism: Cancer cells, starved of arginine, avidly uptake canavanine.[1][3] The resulting accumulation of misfolded proteins overwhelms the cancer cell's stress response, inducing lethality [4].[3]

5.2 Autoimmune Research (SLE Models)

L-canavanine is a known environmental trigger for Systemic Lupus Erythematosus (SLE).[1][3]

-

Application: Researchers feed L-canavanine to mice (NZB/W F1 strains) to accelerate lupus-like autoimmunity.[1][3] This provides a reliable model to test new immunosuppressive drugs [5].[1][3]

5.3 Viral Inhibition

Viruses with arginine-rich capsid proteins are highly susceptible to canavanine.[1][3] Incorporation of the analogue prevents proper capsid assembly, rendering the viral progeny non-infectious.[3]

References

-

Kitagawa, M., & Tomiyama, T. (1929).[1][3] A new amino-acid in the jack bean, Canavalia ensiformis.[1][2][3][5][10][11] Proceedings of the Imperial Academy, 5(9), 380-383.[1][3] Link

-

Rosenthal, G. A. (1977).[1][3] The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine.[2][3][4][5][9] The Quarterly Review of Biology, 52(2), 155-178.[1][3] Link[1][3]

-

Bence, A. K., & Crooks, P. A. (2003).[1][2][3] The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery.[2][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 18(5), 383-394.[1][2][3] Link

-

Swaffar, D. S., et al. (1994).[1][3][12] L-Canavanine: A potential chemotherapeutic agent for human pancreatic cancer.[1][2][3][4][7] Cancer Research, 54(23), 6045-6049.[1][3] Link

-

Prete, P. E. (1985).[1][3] The mechanism of action of L-canavanine in inducing autoimmune disease. Arthritis & Rheumatism, 28(10), 1198-1200.[1][3] Link

Sources

- 1. L-Canavanine sulfate | 2219-31-0 [chemicalbook.com]

- 2. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Canavanine - Wikipedia [en.wikipedia.org]

- 4. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Canavanine utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. journals.uchicago.edu [journals.uchicago.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of L-(+)-canavanine sulfate in murine models. These application notes are designed with scientific integrity at their core, offering field-proven insights and explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Scientific Rationale for L-(+)-Canavanine Administration

L-(+)-canavanine, a non-proteinogenic amino acid isolated from leguminous plants, serves as a powerful molecular tool in biomedical research due to its structural analogy to L-arginine.[1][2] This structural mimicry is the foundation of its biological activity, allowing it to act as a potent antimetabolite. The primary mechanisms of action for L-canavanine are twofold: its incorporation into nascent polypeptide chains in place of arginine, leading to dysfunctional proteins, and its competitive inhibition of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[1][2][3][4]

The ability of L-canavanine to selectively inhibit iNOS makes it a valuable agent for studying inflammatory processes and pathologies where excessive nitric oxide (NO) production is implicated, such as in septic shock.[3][5][6] Furthermore, its ability to disrupt protein synthesis gives it cytotoxic properties that have been explored in the context of cancer research.[7] This guide will provide detailed protocols for leveraging these properties in murine models.

Mechanism of Action: A Tale of Two Pathways

L-(+)-canavanine's biological effects stem from its interference with L-arginine-dependent pathways. The following diagram illustrates the two primary mechanisms.

Caption: Dual mechanisms of L-(+)-canavanine's biological activity.

Quantitative Data Summary: Dosage and Administration Routes

The selection of an appropriate dosage and administration route is critical for the successful in vivo application of L-(+)-canavanine sulfate. The following table summarizes dosages reported in the literature for various experimental goals in mice. It is imperative to note that the optimal dose can vary based on the mouse strain, age, and specific experimental conditions.

| Experimental Goal | Administration Route | Dosage | Vehicle | Mouse Strain | Reference |

| iNOS Inhibition in Endotoxic Shock | Intravenous (IV) bolus | 100 mg/kg | Phosphate-Buffered Saline (PBS) | Not Specified | [7] |

| iNOS Inhibition in Endotoxic Shock | Subcutaneous (SC) infusion | 100 mg/kg infused at 0.1 mL/hr | Phosphate-Buffered Saline (PBS) | Not Specified | [7] |

| Antitumor Activity (Murine Leukemia) | Subcutaneous (SC) infusion (24 hr) | 18 g/kg (optimal dose) | Not Specified | C57BL/6 x DBA/2 F1 | [7] |

| Toxicity (Drug-induced death) | Subcutaneous (SC) infusion (24 hr) | 24 g/kg | Not Specified | C57BL/6 x DBA/2 F1 | [7] |

| Longevity and Autoimmunity Studies | Dietary | 1% L-canavanine in diet (equivalent to 1.56% L-canavanine sulfate) | Ground lab animal feed | BALB/c | [8] |

Experimental Protocols

The following are detailed, step-by-step methodologies for the preparation and administration of L-(+)-canavanine sulfate in mice.

Preparation of L-(+)-Canavanine Sulfate for Injection

Rationale: L-(+)-canavanine sulfate is freely soluble in aqueous solutions.[9] Phosphate-buffered saline (PBS) is a commonly used and physiologically compatible vehicle for in vivo administration.[7] Ensuring complete dissolution is crucial for accurate dosing and to prevent any potential embolism from undissolved particles.

Materials:

-

L-(+)-canavanine sulfate powder

-

Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Optional: Water bath or sonicator

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Calculate the required amount: Determine the total volume of the solution needed and the desired final concentration (e.g., in mg/mL) based on the dosage and the number of animals to be injected.

-

Weigh the compound: Accurately weigh the required amount of L-(+)-canavanine sulfate powder in a sterile microcentrifuge tube or vial.

-

Add the vehicle: Add the calculated volume of sterile PBS to the powder.

-

Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If precipitation occurs, gentle warming in a water bath or sonication can be used to aid dissolution.[7] A solubility of up to 50 mg/mL in PBS has been reported.[7]

-

Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or vial. This step is critical to ensure the sterility of the injectate.

-

Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C and use within 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, but freeze-thaw cycles should be avoided.

Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile. Intravenous injection provides rapid systemic exposure, while subcutaneous infusion allows for sustained release. Dietary administration is suitable for long-term studies.

Caption: Experimental workflows for different administration routes.

Protocol 1: Intravenous (IV) Bolus Injection

-

Prepare the L-(+)-canavanine sulfate solution as described above.

-

Anesthetize the mouse using an appropriate and approved anesthetic protocol.

-

Place the mouse in a restraining device, ensuring the tail is accessible.

-

Dilate the tail veins using a heat lamp or warm water.

-

Using an insulin syringe with a 27-30 gauge needle, inject the calculated volume of the L-canavanine solution slowly into one of the lateral tail veins. A typical injection volume is 0.1-0.2 mL.[7]

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Monitor the animal closely during recovery from anesthesia and for any immediate adverse reactions.

Protocol 2: Subcutaneous (SC) Infusion

-

Prepare the L-(+)-canavanine sulfate solution.

-

Surgically implant a subcutaneous catheter, typically over the back of the mouse, following established and approved surgical procedures.

-

Allow the animal to recover from surgery.

-

Connect the externalized end of the catheter to a syringe-driven infusion pump.

-

Infuse the L-canavanine solution at a constant rate as required by the experimental design (e.g., 0.1 mL/hr).[7]

-

Monitor the animal daily for signs of distress, and check the catheter for patency.

Protocol 3: Dietary Administration

-

Calculate the amount of L-(+)-canavanine sulfate needed to achieve the desired percentage in the diet (e.g., 1.56% for a 1% L-canavanine base diet).[8]

-

Thoroughly mix the calculated amount of L-(+)-canavanine sulfate with ground laboratory chow. A V-blender or similar equipment is recommended for ensuring a homogenous mixture.

-

Provide the medicated diet to the mice ad libitum.

-

Monitor food intake and body weight regularly to assess for any adverse effects on appetite or overall health.

-

It is important to note that the effects of dietary canavanine may be influenced by the protein content of the diet.[8]

Safety and Toxicity Considerations

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling L-(+)-canavanine sulfate powder and solutions.[10][11][12]

-

Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.[10][12]

-

In case of contact with skin or eyes, flush immediately with plenty of water.[10]

-

Wash hands thoroughly after handling.[11]

In Vivo Toxicity:

-

The acute toxicity of L-canavanine is relatively low. The LD50 (the dose that is lethal to 50% of the animals) in rats following a single subcutaneous injection is reported to be 5.9 g/kg.[13]

-

High doses can be toxic. In a study with murine leukemia, a dose of 24 g/kg administered via 24-hour subcutaneous infusion was found to cause death due to drug toxicity.[7]

-

Long-term dietary administration in certain autoimmune-prone mouse strains (e.g., NZB/W F1, NZB, and DBA/2) has been shown to induce a syndrome similar to systemic lupus erythematosus.[1] However, in BALB/c mice, a diet containing 1% canavanine did not negatively affect lifespan.[1]

-

Potential target organs for toxicity include the pancreas.[10]

Researchers should always consult the Material Safety Data Sheet (MSDS) for the specific product they are using and adhere to all institutional and national guidelines for animal care and use.[10][11][12]

References

-

Brown, D. L. (2005). Canavanine-induced longevity in mice may require diets with greater than 15.7% protein. Nutrition & Metabolism, 2(1), 7. [Link]

-

Cuzzocrea, S., et al. (1998). Effects of L-canavanine, an inhibitor of inducible nitric oxide synthase, on endotoxin mediated shock in rats. British Journal of Pharmacology, 123(3), 465–473. [Link]

-

Feihl, F., et al. (1998). L-canavanine, an inhibitor of inducible nitric oxide synthase, improves venous return in endotoxemic rats. Critical Care Medicine, 26(5), 929–936. [Link]

-

Liaudet, L., et al. (1995). Inhibition of nitric oxide formation with L-canavanine attenuates endotoxin-induced vascular hyporeactivity in the rat. British Journal of Pharmacology, 116(1), 1643–1648. [Link]

-

MacAllister, R. J., et al. (1996). Effect of L-canavanine, an Inhibitor of Inducible Nitric Oxide Synthase, on Myocardial Dysfunction During Septic Shock. Journal of Cardiovascular Pharmacology, 28(5), 745–749. [Link]

- Natelson, S., et al. (1983). Toxicity, disposition, and antitumor effects of L-canavanine in the rat.

-

Canavanine-induced longevity in mice may require diets with greater than 15.7% protein. (2005). Nutrition & Metabolism, 2, 7. [Link]

-

Canavanine | C5H12N4O3. (n.d.). PubChem. Retrieved February 23, 2024, from [Link]

-

Rosenthal, G. A., & Dahlman, D. L. (1986). Incorporation of L-canavanine into proteins and the expression of its antimetabolic effects. Journal of Agricultural and Food Chemistry, 34(6), 1034–1038. [Link]

-

Rosenthal, G. A., & Dahlman, D. L. (1982). L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta. Proceedings of the National Academy of Sciences, 79(6), 1733–1736. [Link]

-

Rosenthal, G. A., et al. (2001). The biochemical basis for l-canavanine tolerance by the tobacco budworm Heliothis virescens (Noctuidae). Proceedings of the National Academy of Sciences, 98(16), 9038–9043. [Link]

-

Staszek, P., et al. (2020). Canavanine-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots. Frontiers in Plant Science, 11, 579. [Link]

-

Canavanine. (n.d.). In Wikipedia. Retrieved February 23, 2024, from [Link]

-

Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. The Quarterly Review of Biology, 52(2), 155–178. [Link]

-

Hayes, A. W. (2016). The acute lethal dose 50 (LD50) of caffeine in albino rats. Food and Chemical Toxicology, 97, 290–292. [Link]

-

Costa, P. R., et al. (2016). Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL). Toxins, 8(11), 318. [Link]

-

Chemical structure of canavanine and arginine. (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]

Sources

- 1. Canavanine - Wikipedia [en.wikipedia.org]

- 2. journals.uchicago.edu [journals.uchicago.edu]

- 3. Effects of L-canavanine, an inhibitor of inducible nitric oxide synthase, on endotoxin mediated shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of L-canavanine, an Inhibitor of inducible nitric oxide synthase, on myocardial dysfunction during septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-canavanine, an inhibitor of inducible nitric oxide synthase, improves venous return in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide formation with L-canavanine attenuates endotoxin-induced vascular hyporeactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Canavanine-induced longevity in mice may require diets with greater than 15.7% protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. store.sangon.com [store.sangon.com]

- 13. Toxicity and pharmacokinetics of the nonprotein amino acid L-canavanine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Selective iNOS Inhibition & Arginine Antimetabolism [1]

Abstract

This application note details the pharmacological utility of L-(+)-Canavanine Sulfate (L-CAV), a non-proteinogenic amino acid and structural analog of L-arginine.[1] While L-CAV is widely recognized for its incorporation into nascent proteins (leading to proteotoxicity), its primary value in neuroscience lies in its high selectivity for inducible Nitric Oxide Synthase (iNOS/NOS2) over constitutive isoforms (nNOS, eNOS).[1] This guide provides validated protocols for preparing L-CAV sulfate, dosing in microglial neuroinflammation models, and differentiating its dual mechanisms of action.[1]

Part 1: Pharmacological Mechanisms

The Dual Mechanism of Action

L-Canavanine operates through two distinct, concentration-dependent pathways.[1] Understanding this duality is critical for experimental design in neurobiology.[1]

-

Selective iNOS Inhibition (Primary Tool Use): L-CAV competes with L-arginine for the active site of NOS enzymes.[1] It exhibits a significantly higher affinity for the inducible isoform (iNOS), which is upregulated in microglia and astrocytes during neuroinflammation.[1] Unlike the broad-spectrum inhibitor L-NAME, L-CAV spares nNOS (crucial for synaptic plasticity) and eNOS (crucial for cerebral blood flow) at therapeutic doses.[1]

-

Arginine Antimetabolism (Protein Incorporation): Because arginyl-tRNA synthetase cannot strictly discriminate between L-arginine and L-canavanine, L-CAV can be charged onto tRNA^Arg and incorporated into proteins.[1] This results in "canavanyl proteins" with altered tertiary structures, leading to unfolding responses, autophagy, and eventual apoptosis.[1] This mechanism is often exploited in glioblastoma research (arginine auxotrophy) but is considered a confounding toxicity in pure inflammation studies.[1]

Mechanistic Pathway Diagram[1]

Caption: L-Canavanine competitively inhibits iNOS (green), blocking the conversion of L-Arginine to NO.[1] Secondary incorporation into proteins (dotted line) occurs primarily at high concentrations or in arginine-depleted media.[1]

Part 2: Critical Handling & Preparation

Senior Scientist Note: A common failure point with L-Canavanine Sulfate is the solvent choice.[1] Unlike many organic inhibitors, the sulfate salt is insoluble in DMSO and Ethanol.[1]

Chemical Properties

| Property | Specification |

| Chemical Name | L-Canavanine Sulfate |

| MW (Sulfate Salt) | ~274.25 g/mol (C₅H₁₂N₄O₃[1][2][3] · H₂SO₄) |

| MW (Free Base) | 176.17 g/mol |

| Solubility (Water) | Freely Soluble (~50-100 mg/mL) |

| Solubility (DMSO) | Insoluble (Precipitates immediately) |

| Storage (Powder) | -20°C (Stable for 3 years) |

| Storage (Solution) | -80°C (Use within 6 months; avoid freeze-thaw) |

Stock Solution Protocol (100 mM)

-

Weighing: Weigh 27.4 mg of L-Canavanine Sulfate.

-

Solvent: Add 1.0 mL of sterile, deionized water (Milli-Q) or PBS (pH 7.4).

-

Note: Do not use DMSO.

-

-

Dissolution: Vortex briefly. The powder should dissolve rapidly at room temperature.[1]

-

Sterilization: Filter through a 0.22 µm PES syringe filter.

-

Aliquot: Dispense into 50 µL aliquots in sterile microcentrifuge tubes.

-

Storage: Store at -20°C or -80°C.

Part 3: Application Note - In Vitro Neuroinflammation

Target: Microglia (BV-2 cell line or Primary Microglia).[1] Objective: Inhibit LPS-induced Nitric Oxide production without inducing cytotoxicity.[1]

Experimental Logic

-

Media Formulation: Standard DMEM/RPMI contains high L-Arginine (~1.1 mM).[1] Because L-CAV is a competitive inhibitor, high doses (1-10 mM) are required to outcompete the arginine in the media.[1]

-

Timing: L-CAV should be added simultaneously or 1 hour prior to LPS stimulation to effectively block the iNOS activity as the enzyme is synthesized.[1]

Step-by-Step Protocol

-

Seeding: Plate BV-2 microglia at

cells/well in a 96-well plate. Allow adherence overnight. -

Preparation of Treatment Media:

-

Treatment:

-

Remove old media.[1]

-

Add 100 µL of Treatment Media to respective wells.

-

Incubate for 24 hours at 37°C / 5% CO₂.

-

-

Readout (Griess Assay):

-

Collect 50 µL of supernatant from each well (Do not disturb the cell monolayer).[1]

-

Transfer to a fresh transparent 96-well plate.

-

Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid).[1] Incubate 5-10 min in dark.

-

Add 50 µL of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).[1] Incubate 5-10 min.

-

Measure Absorbance at 540 nm .

-

-

Viability Check (Essential):

-

Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to enzyme inhibition, not cell death.[1]

-

Expected Results & Data Interpretation

| Treatment Group | Nitrite (µM) | Cell Viability (%) | Interpretation |

| Control | < 5 µM | 100% | Basal NO levels.[1] |

| LPS (1 µg/mL) | 40 - 80 µM | > 90% | Successful iNOS induction.[1] |

| LPS + L-CAV (100 µM) | 35 - 75 µM | > 90% | Ineffective (Arginine competition dominates).[1] |

| LPS + L-CAV (5 mM) | 10 - 20 µM | > 85% | Effective iNOS inhibition. |

| LPS + L-NAME (Generic) | < 5 µM | > 85% | Total NOS inhibition (Non-selective).[1] |

Part 4: In Vivo Sepsis/Encephalopathy Models

Target: Systemic inflammation leading to blood-brain barrier (BBB) breakdown.[1]

Dosing Strategy

-

Route: Intravenous (IV) or Intraperitoneal (IP).[1]

-

Dosage: 50 - 100 mg/kg (Bolus) or 20 mg/kg/h (Infusion).[1]

-

Key Advantage: Unlike L-NAME, L-CAV does not typically cause severe hypertension because it spares constitutive eNOS, which regulates vascular tone.[1]

Workflow Diagram

Caption: Protocol for assessing L-CAV efficacy in LPS-induced neuroinflammation. Delayed treatment (1h post-LPS) targets the inducible enzyme phase.

References

-

Teale, D. M., & Atkinson, A. M. (1994).[1] L-canavanine restores blood pressure in a rat model of endotoxic shock.[1][4][3][5] European Journal of Pharmacology, 271(1), 87-92.[1][3] Link

-

Brouillet, F., et al. (2000).[1] Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, on lactate metabolism and muscle high energy phosphates during endotoxic shock in rats.[4] Critical Care Medicine, 28(8), 2953-2958.[1] Link

-

Rosenthal, G. A. (1977).[1] The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine.[6][7][8] The Quarterly Review of Biology, 52(2), 155-178.[1] Link

-

Selleck Chemicals. L-Canavanine Sulfate Product Datasheet & Solubility. Link

-

Sigma-Aldrich. L-Canavanine Sulfate Salt Specification Sheet. Link

Sources

- 1. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, on lactate metabolism and muscle high energy phosphates during endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-canavanine improves organ function and tissue adenosine triphosphate levels in rodent endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Canavanine - Wikipedia [en.wikipedia.org]

Introduction & Scientific Rationale

L-Canavanine sulfate is a non-proteinogenic amino acid and a structural analogue of L-arginine. Its cytotoxicity is unique compared to standard chemotherapeutics; it acts as a "Trojan horse" antimetabolite. Because arginyl-tRNA synthetase cannot strictly discriminate between L-arginine and L-canavanine, the latter is incorporated into nascent polypeptide chains.[1]

This incorporation generates structurally aberrant proteins (canavanyl-proteins) that misfold, triggering the Unfolded Protein Response (UPR) and severe Endoplasmic Reticulum (ER) stress. If the proteostatic stress exceeds the cell's adaptive capacity, the signaling shifts from survival to apoptosis, primarily via the intrinsic (mitochondrial) pathway.

Why Flow Cytometry? While Western blots can detect PARP cleavage, Flow Cytometry is superior for this application because it allows for the simultaneous quantification of:

-

Mitochondrial Membrane Potential (

): The earliest irreversible checkpoint in the canavanine-induced cascade. -

ROS Generation: A direct byproduct of ER stress and mitochondrial dysfunction.

-

Phosphatidylserine (PS) Externalization: The hallmark of committed apoptosis.

Mechanism of Action: The Canavanine Cascade

The following diagram illustrates the pathway from arginine substitution to apoptotic body formation.

Figure 1: Mechanistic pathway of L-Canavanine cytotoxicity.[1][2] The drug bypasses cell cycle checkpoints by integrating into the proteome, causing simultaneous ER and oxidative stress.

Critical Experimental Considerations (The "Senior Scientist" Insight)

Before beginning flow cytometry, you must address the Arginine Competition Factor .

The Trap: Standard cell culture media (DMEM/RPMI) contain high levels of L-arginine (approx. 0.4 mM to 1.1 mM). If you treat cells with L-canavanine in standard media, the abundant L-arginine will outcompete the drug, leading to false negatives or requiring massive doses (10mM+) to see an effect.

The Solution:

-

Arginine-Depleted Media: Use "Select-Amine" kits or custom formulations to create Arginine-free media.

-

Dialyzed FBS: Standard FBS contains amino acids. Use dialyzed FBS (dFBS) to ensure the only arginine source is what you control.

-

Titration: A typical effective ratio is 2.5:1 to 10:1 (Canavanine:Arginine).

Protocol A: Multiparametric Apoptosis Assay (Annexin V / PI / MitoStatus)

This protocol simultaneously detects the loss of mitochondrial potential (early stage) and membrane inversion (mid-late stage).

Reagents Required[3][4][5][6][7][8]

-

L-Canavanine Sulfate: (e.g., Sigma-Aldrich C9758). Dissolve in water or PBS. Store -20°C.

-

Annexin V-FITC: Binds externalized Phosphatidylserine (PS).

-

Propidium Iodide (PI): Stains necrotic/late-apoptotic cells with compromised membranes.

-

MitoStatus Red (or TMRE/JC-1): Potentiometric dye; accumulates in active mitochondria.

-

1X Annexin Binding Buffer: (0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2). Critical: Calcium is required for Annexin V binding.

Experimental Workflow

-

Cell Seeding: Seed cells (e.g., Jurkat, HeLa) at

cells/mL in Arginine-free/low-Arginine medium supplemented with 10% dFBS. -

Treatment:

-

Control: Vehicle (PBS).

-

Treatment: L-Canavanine Sulfate (suggested range: 100 µM – 2 mM depending on arginine competition).

-

Positive Control: Staurosporine (1 µM) for 4 hours.

-

Incubation: 24 to 48 hours (Protein accumulation takes time; 4-6 hours is usually insufficient for Canavanine).

-

-

Harvesting:

-

Collect supernatant (floating cells are apoptotic).

-

Trypsinize adherent cells (gentle, <3 mins) and combine with supernatant.

-

Centrifuge at 300 x g for 5 min.

-

-

Staining:

-

Wash 1x with cold PBS.

-

Resuspend in 100 µL 1X Annexin Binding Buffer .

-

Add 5 µL Annexin V-FITC .

-

Add 50 nM MitoStatus Red (or 2 µM JC-1).

-

Note: Do not add PI yet if using MitoStatus to avoid spectral overlap optimization issues during incubation.

-

Incubate 15-20 min at Room Temperature (RT) in the dark.

-

-

Final Prep:

-

Add 400 µL 1X Binding Buffer.

-

Add PI (1 µg/mL final concentration) immediately before acquisition.

-

Flow Cytometry Acquisition Strategy

-

Forward/Side Scatter (FSC/SSC): Gate on single cells, excluding debris. Note: Apoptotic cells will shrink (lower FSC) and become more granular (higher SSC).

-

Compensation: Required between FITC (Annexin) and PE/Texas Red (MitoStatus/PI).

-

Stop Count: Collect 10,000 events in the single-cell gate.

Protocol B: Oxidative Stress Analysis (ROS Generation)

Since L-canavanine induces protein misfolding, the ER consumes vast amounts of Glutathione (GSH) trying to refold proteins, leading to ROS spikes.

Reagents

-

H2DCFDA (DCFDA): Cell-permeant. Cleaved by esterases and oxidized by ROS to fluorescent DCF (FITC channel).

-

MitoSOX™ Red: Specifically detects mitochondrial superoxide.[3]

Step-by-Step Protocol

-

Preparation: Treat cells with L-canavanine as described in Protocol A.

-

Reagent Loading (Critical Timing):

-

Unlike Annexin V, ROS dyes are best loaded BEFORE harvesting to minimize stress-induced artifacts.

-

30 minutes prior to the end of the treatment, add H2DCFDA (final 20 µM) directly to the culture media.

-

-

Harvest:

-

Wash cells with warm PBS. Do not use cold PBS, as thermal shock alters ROS.

-

Trypsinize and resuspend in warm PBS + 1% BSA.

-

-

Acquisition:

-

Run immediately.[4] ROS signals are transient.

-

Channel: FITC (DCF) or PE/Texas Red (MitoSOX).

-

Data Analysis & Interpretation

The following table summarizes expected phenotypes for L-Canavanine treated cells.

| Population | Annexin V | PI | Mito. Potential ( | ROS (DCF) | Interpretation |

| Viable | Negative | Negative | High (Bright) | Low | Healthy cells. |

| Early Apoptosis | Positive | Negative | Low (Dim) | High | |

| Late Apoptosis | Positive | Positive | Low (Dim) | Variable | Membrane permeabilization (Secondary Necrosis). |

| Necrosis | Negative | Positive | Low | Low | Rare in Canavanine treatment (usually apoptotic). |

Workflow Visualization

Figure 2: Experimental workflow for multiparametric analysis of L-Canavanine induced apoptosis.

References

-

Bence, N. F., et al. (2002). "Impairment of the ubiquitin-proteasome system by protein aggregation." Science. Link (Mechanistic grounding on protein aggregation).

-

Vynnytska-Myronovska, B., et al. (2012). "Single-amino acid arginine deprivation triggers endoplasmic reticulum stress and cell death." Anti-Cancer Drugs. Link (Establishes the link between Arginine deprivation/analogs and ER Stress).

-

Jang, S. Y., et al. (2002). "Arginine antimetabolite L-canavanine induces apoptotic cell death in human Jurkat T cells via caspase-3 activation regulated by Bcl-2 or Bcl-xL."[5] Biochemical and Biophysical Research Communications. Link (Primary source for Caspase/Bcl-2 involvement).

-

Nurcahyanti, A. D. R., & Wink, M. (2016). "L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells." PeerJ. Link (Protocol source for combination therapies and arginine deprivation media).

-

Szegezdi, E., et al. (2006). "Mediators of endoplasmic reticulum stress-induced apoptosis." EMBO reports. Link (Review of the ER-stress pathway relevant to canavanine).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Canavanine - Wikipedia [en.wikipedia.org]

- 3. Using flow cytometry for mitochondrial assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canavanine Alters ROS/RNS Level and Leads to Post-translational Modification of Proteins in Roots of Tomato Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arginine antimetabolite L-canavanine induces apoptotic cell death in human Jurkat T cells via caspase-3 activation regulated by Bcl-2 or Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Engineering and Utilizing Canavanine-Resistant Yeast Strains

Abstract

This guide details the generation and application of L-canavanine-resistant (can1) strains in Saccharomyces cerevisiae. Canavanine resistance is a cornerstone of yeast genetics, utilized primarily for two distinct purposes: (1) quantifying spontaneous mutation rates via fluctuation analysis, and (2) serving as a negative selection marker in Synthetic Genetic Array (SGA) screens and complex strain construction. This note provides the theoretical mechanism of toxicity, critical media formulation insights regarding nitrogen source regulation, and step-by-step protocols for both spontaneous isolation and targeted engineering of resistant strains.

Theoretical Framework

Mechanism of Action

L-Canavanine is a structural analog of L-arginine found in the seeds of Canavalia ensiformis. In S. cerevisiae, toxicity is driven by its incorporation into nascent polypeptide chains in place of arginine, leading to protein misfolding and subsequent cell death.

The Genetic Switch: CAN1 vs. GAP1 Resistance is conferred by loss-of-function mutations in the CAN1 gene, which encodes the high-affinity arginine permease. However, a critical and often overlooked variable is the General Amino Acid Permease (GAP1).

-

High Nitrogen (Ammonium): GAP1 is transcriptionally repressed. Arginine/Canavanine enters solely through Can1p.[1] This is the required state for selection.

-

Low Nitrogen (Proline/Urea): GAP1 is upregulated. Even if CAN1 is mutated (can1Δ), canavanine can enter via Gap1p, killing the cell and yielding false negatives.

Figure 1: Mechanism of Canavanine toxicity and the critical role of nitrogen regulation. Ammonium repression of GAP1 is essential to isolate CAN1-specific resistance.

Media Formulation (Critical Control Point)

Standard Synthetic Complete (SC) media must be modified. Commercial "Drop-out" mixes often contain varying nitrogen sources. For CAN1 selection, you must ensure Ammonium Sulfate is the nitrogen source and Arginine is strictly omitted.

| Component | Concentration | Purpose |

| Yeast Nitrogen Base (w/o AA) | 6.7 g/L | Provides Ammonium Sulfate (represses GAP1) |

| Glucose | 20 g/L | Carbon source |

| Dropout Mix (-Arg) | 2.0 g/L | Provides essential amino acids, excluding Arginine |

| L-Canavanine Sulfate | 60 mg/L | Selective Agent |

| Agar | 20 g/L | Solid support |